Product packaging for Sodium O-pentyl dithiocarbonate(Cat. No.:CAS No. 7607-99-0)

Sodium O-pentyl dithiocarbonate

Cat. No.: B1592973
CAS No.: 7607-99-0
M. Wt: 186.3 g/mol
InChI Key: RFKHZOHSRQNNPW-UHFFFAOYSA-M
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Description

Historical Context and Evolution of Dithiocarbonate Chemistry

The chemistry of dithiocarbamates, compounds closely related to dithiocarbonates, began to take shape in the early twentieth century. nih.gov The commercial application of these types of organosulfur compounds saw a significant rise during World War II, particularly their use as fungicides. nih.govwikipedia.org Dithiocarbamates are characterized by the >N−C(=S)−S− functional group, while dithiocarbonates (xanthates) possess an R-O-C(=S)S- group.

The synthesis of xanthates, such as Sodium O-pentyl dithiocarbonate, typically involves the reaction of an alcohol (in this case, pentyl alcohol) with carbon disulfide in the presence of a strong base like sodium hydroxide (B78521). This method has been a foundational aspect of their production for many decades. The evolution of dithiocarbonate chemistry has been driven by the need for efficient reagents in various industrial applications, most notably in the mining sector for mineral processing.

Contemporary Significance of this compound in Chemical Sciences

The contemporary significance of this compound and its potassium analog, Potassium O-pentyl dithiocarbonate (also known as potassium amyl xanthate), is most prominent in the field of froth flotation. wikipedia.org Froth flotation is a widely used method for separating minerals from their ores. In this process, xanthates act as collector agents, selectively binding to the surface of specific mineral particles and rendering them hydrophobic (water-repellent). These hydrophobic particles then attach to air bubbles and rise to the surface, forming a froth that can be skimmed off.

The effectiveness of this compound as a collector is attributed to the dithiocarbonate group, which can chemisorb onto the surface of sulfide (B99878) minerals. The pentyl group, being a hydrocarbon chain, provides the necessary hydrophobicity. Dithiocarbonates are known for their stability over a range of pH levels, which is a significant advantage in mineral flotation processes. researchgate.net

Beyond mineral flotation, the fundamental chemistry of dithiocarbonates allows for their use in other areas of chemical science. Their ability to chelate with metal ions makes them valuable ligands in coordination chemistry. nih.govresearchgate.net This chelating property is also being explored for applications in the synthesis of metal sulfide nanoparticles, where dithiocarbonate complexes can serve as single-source precursors. encyclopedia.pub Furthermore, research has investigated the use of dithiocarbamate (B8719985) complexes as catalysts in organic synthesis and as additives in lubricants. nih.govmdpi.com

Scope and Strategic Objectives of Academic Inquiry

Current academic research on dithiocarbonates like this compound is multifaceted. A primary objective is to enhance the efficiency and selectivity of mineral flotation processes. This involves studying the adsorption mechanisms of different xanthates on various mineral surfaces and developing new dithiocarbonate structures with improved performance.

Another significant area of academic inquiry is the exploration of the broader applications of dithiocarbonates and their metal complexes. Researchers are investigating their potential as precursors for advanced materials, such as semiconductor nanoparticles. encyclopedia.pub The catalytic activity of metal dithiocarbamate complexes is also a subject of ongoing study, with potential applications in various organic transformations. encyclopedia.pubmdpi.com

Structure

2D Structure

Chemical Structure Depiction
molecular formula C6H11NaOS2 B1592973 Sodium O-pentyl dithiocarbonate CAS No. 7607-99-0

Properties

CAS No.

7607-99-0

Molecular Formula

C6H11NaOS2

Molecular Weight

186.3 g/mol

IUPAC Name

sodium;pentoxymethanedithioate

InChI

InChI=1S/C6H12OS2.Na/c1-2-3-4-5-7-6(8)9;/h2-5H2,1H3,(H,8,9);/q;+1/p-1

InChI Key

RFKHZOHSRQNNPW-UHFFFAOYSA-M

SMILES

CCCCCOC(=S)[S-].[Na+]

Canonical SMILES

CCCCCOC(=S)[S-].[Na+]

Other CAS No.

7607-99-0

physical_description

Liquid

Related CAS

123-97-7 (Parent)

Origin of Product

United States

Synthetic Methodologies and Chemical Modifications of Sodium O Pentyl Dithiocarbonate

Established Synthetic Routes for Sodium O-pentyl Dithiocarbonate

The primary and most established method for synthesizing this compound, a type of salt known as a xanthate, involves the reaction of an alcohol with carbon disulfide in the presence of a strong base. wikipedia.orgresearchgate.net This reaction, often referred to as the Chugaev reaction for the elimination step that can follow, is fundamental to the production of most alkyl xanthates.

The synthesis specific to this compound uses pentan-1-ol (amyl alcohol), carbon disulfide (CS₂), and sodium hydroxide (B78521) (NaOH). wikipedia.orgmdpi.com The process begins with the formation of a sodium alkoxide from the reaction between the alcohol and sodium hydroxide. This alkoxide then acts as a nucleophile, attacking the electrophilic carbon atom of carbon disulfide. This series of reactions results in the formation of the this compound salt. mdpi.com

This synthesis can be carried out using various techniques, including the solvent method, where an organic solvent is used as the reaction medium. This approach facilitates heat dissipation and can lead to high conversion rates of the alcohol. mdpi.com Another common industrial technique is the kneading method, where the reactants are mixed directly in a kneader, typically at controlled, low temperatures. google.com

Optimization of Reaction Conditions and Yields

Optimizing the synthesis of this compound is crucial for industrial applications to maximize yield and product purity while minimizing costs and reaction time. Research into the synthesis of various sodium alkyl xanthates has identified several key parameters that can be adjusted. mdpi.commdpi.com

Key optimization parameters include:

Molar Ratio of Reactants : The stoichiometry of the alcohol, sodium hydroxide, and carbon disulfide is critical. A slight excess of carbon disulfide is often used to ensure the complete conversion of the alcohol. mdpi.com For example, a molar ratio of n(alcohol):n(NaOH):n(CS₂) of 1:1:1.10 has been found effective in the synthesis of sodium isobutyl xanthate. mdpi.com

Reaction Temperature : The temperature must be carefully controlled. The reaction is exothermic, and lower temperatures (typically between 10°C and 40°C) are generally favored to prevent the decomposition of the xanthate product and minimize side reactions. mdpi.comgoogle.com

Reaction Time : The duration of the reaction is adjusted to ensure completion. Studies have shown typical reaction times ranging from 2.5 to 4 hours, depending on the specific conditions and scale. mdpi.comgoogle.com

Choice of Solvent and Catalysts : In the solvent method, the choice of solvent is important. Dichloromethane has been used effectively. mdpi.com Furthermore, the addition of a phase transfer catalyst, such as tetrabutylammonium (B224687) chloride (TBAC), can significantly improve the reaction efficiency, leading to higher product content and yield. mdpi.com A Chinese patent suggests that using tetrahydrofuran (B95107) (THF) as a reaction medium can lead to exceptionally high yields (96-99%) and purity (>98%) for a range of alkyl xanthates, including those with longer carbon chains. google.com

The table below summarizes findings from research on optimizing the synthesis of similar sodium alkyl xanthates.

ParameterOptimized ConditionOutcomeSource
Molar Ratio n(alcohol):n(NaOH):n(CS₂) = 1:1:1.10High conversion rate mdpi.com
Temperature 35 °CQualified product (82.53% content) mdpi.com
Solvent DichloromethaneHigh conversion of alcohol mdpi.com
Catalyst Tetrabutylammonium chloride (TBAC)Yield of 86.32% mdpi.com
Solvent Tetrahydrofuran (THF)Yields of 96-99%, Purity >98% google.com

Green Chemistry Principles in this compound Synthesis

Modern synthetic chemistry places increasing emphasis on "green" principles to reduce environmental impact. In the context of xanthate synthesis, this involves several strategies. One key approach is the use of recyclable reaction media. For instance, in a solvent-based synthesis using xylene, the solvent can be separated from the aqueous xanthate solution and reused in subsequent batches, minimizing waste. mdpi.com

The development of methods that avoid hazardous reagents or produce fewer toxic byproducts is another cornerstone of green chemistry. A patented method using tetrahydrofuran (THF) as a solvent highlights that the resulting xanthate product has a significantly milder, less pungent odor compared to products from traditional methods, indicating a cleaner reaction process. google.com

Furthermore, broader research into the synthesis of related organosulfur compounds, such as dithiocarbamates, points toward innovative and environmentally benign strategies. One such method is the "hydrogen borrowing" reaction, which uses alcohols as alkylating agents catalyzed by reusable, heterogeneous catalysts. nih.govresearchgate.net This approach is atom-economical and avoids the use of more hazardous alkyl halides. While not yet applied directly to this compound, these advanced methods represent the direction of green chemistry in the field of organosulfur synthesis. nih.gov

Derivatization and Analog Synthesis from this compound

This compound and other xanthate salts are valuable intermediates in organic synthesis, primarily due to the reactivity of the dithiocarbonate group. They are widely used in radical chemistry, most notably in Reversible Addition-Fragmentation chain Transfer (RAFT) polymerization, although their application extends to the synthesis of various small molecules.

A key synthetic application is the use of xanthates in free-radical additions to alkenes. acs.org In this process, the xanthate can be used to introduce a dithiocarbonate functional group onto a molecule, which can then undergo further transformations. For example, a xanthate can be added across a double bond, and the resulting adduct can be induced to cyclize via thermolysis, providing access to complex structures like functional γ-thiolactones. acs.org This demonstrates how the dithiocarbonate moiety from a salt like this compound can be transferred and utilized as a versatile functional group for constructing new molecular frameworks.

Alkyl Chain Modifications and Their Synthetic Implications

Modification of the alkyl chain in a xanthate is a crucial strategy for tuning its physical and chemical properties. However, post-synthetic modification of the pentyl group in this compound is synthetically challenging and not a common practice.

Instead, modifications to the alkyl chain are almost exclusively achieved by selecting a different starting alcohol during the initial synthesis. The established synthetic route is highly versatile and accommodates a wide range of primary alcohols. google.com By simply substituting pentan-1-ol with a different alcohol, a diverse library of O-alkyl dithiocarbonates can be produced, each with unique properties. For example, using ethanol (B145695) yields sodium ethyl xanthate, while using dodecanol (B89629) yields sodium dodecyl xanthate. mdpi.comgoogle.com This modularity allows for the systematic variation of the alkyl chain length and structure to optimize performance for specific applications.

The table below illustrates this principle, showing various starting alcohols and the corresponding xanthate products mentioned in the literature.

Starting AlcoholResulting Xanthate ProductSource
EthanolSodium Ethyl Xanthate mdpi.com
Isopropyl AlcoholSodium Isopropyl Xanthate researchgate.net
Isobutyl AlcoholSodium Isobutyl Xanthate mdpi.com
Amyl Alcohol (Pentan-1-ol)Sodium Amyl Xanthate wikipedia.org
DodecanolSodium Dodecyl Xanthate google.com

Heteroatom Substitution Strategies within the Dithiocarbonate Moiety

The dithiocarbonate moiety, [–O–C(S)S]⁻, possesses three heteroatoms: one oxygen and two sulfur atoms. The targeted substitution of these atoms with other elements would create novel analogs with potentially different chemical and physical properties. However, direct heteroatom substitution on a pre-formed xanthate salt like this compound is not a well-documented or synthetically straightforward strategy. The stability and reactivity of the dithiocarbonate group make such selective transformations difficult to achieve without decomposition.

In the broader field of materials and organic chemistry, heteroatom substitution is a powerful tool for tuning electronic and steric properties. For example, substituting carbon atoms with nitrogen or boron in graphene nanoribbons has been shown to modulate local electron density. nih.gov Similarly, replacing sulfur with selenium or tellurium in conjugated organic molecules can fine-tune their bandgap for applications in organic solar cells. rsc.org

While these examples establish the principle and potential benefits of heteroatom substitution, creating analogs of dithiocarbonates would likely require a ground-up synthetic approach. This would involve designing new reactions with precursors containing the desired heteroatoms (e.g., using carbon diselenide, CSe₂, instead of CS₂) rather than attempting a direct substitution on the existing dithiocarbonate core. Currently, literature detailing such specific substitutions for O-pentyl dithiocarbonate is scarce.

Chemical Reactivity and Mechanistic Investigations of Sodium O Pentyl Dithiocarbonate

Hydrolysis and Decomposition Pathways

The stability of sodium O-pentyl dithiocarbonate in aqueous solutions is highly dependent on conditions such as pH, temperature, and exposure to moisture. oenchemicalsgmbh.comwikipedia.org In the solid state, contact with moisture and heat can accelerate decomposition, which can lead to spontaneous combustion and the release of toxic and flammable vapors. sinoraneq.comrshq.qld.gov.au

The primary decomposition pathway in neutral or acidic aqueous solutions involves hydrolysis. nih.govnih.gov This process begins with the protonation of the dithiocarbonate anion to form the unstable O-pentyl dithiocarbonic acid (amylxanthic acid). This acid then readily decomposes into its constituent molecules: pentan-1-ol and carbon disulfide (CS₂), a volatile and toxic liquid. nih.govdaneshyari.comresearchgate.net

In strongly basic conditions (pH > 9), the decomposition rate is significantly reduced as the formation of the unstable xanthic acid intermediate is suppressed. nih.govnih.govcamachem.com However, under these conditions, alternative decomposition reactions can occur over time, leading to products such as carbonates, trithiocarbonates, and the corresponding alcohol. nih.gov

Kinetic studies on homologous alkyl xanthates reveal that the decomposition process follows first-order kinetics with respect to the xanthate concentration. daneshyari.com The rate of decomposition is highly pH-dependent. The reaction is significantly faster in acidic solutions and slows considerably in alkaline environments. nih.govdaneshyari.com For instance, the stability of xanthate solutions is generally considered to be maximal around a pH of 10. wikipedia.org

Temperature also plays a crucial role. Studies on sodium iso-butyl xanthate (SIBX) have shown a dramatic increase in the decomposition rate constant with rising temperature. At a neutral pH, the rate constant for SIBX decomposition was determined to be 9.3 x 10⁻⁴ h⁻¹ at 25°C, increasing to 1.3 x 10⁻¹ h⁻¹ at 70°C. daneshyari.com A similar temperature dependence is expected for this compound.

Table 1: Factors Affecting the Decomposition of this compound

Factor Effect on Decomposition Rate Conditions Favoring Stability Conditions Favoring Decomposition
pH Highly dependent; rate increases significantly as pH decreases. Alkaline (pH > 9) Acidic to Neutral (pH < 7)
Temperature Rate increases with increasing temperature. Low temperatures High temperatures
Moisture Accelerates decomposition, especially in the solid state. Dry conditions Presence of water or humidity

The primary and most well-documented decomposition products of this compound under typical aqueous conditions (acidic to neutral pH) are pentan-1-ol and carbon disulfide (CS₂). nih.govresearchgate.net Carbon disulfide is often the main compound measured to monitor the extent of decomposition due to its volatility and distinct properties. rshq.qld.gov.aunih.govdaneshyari.com In cases of combustion or thermal decomposition, a mixture of toxic gases, including sulfur dioxide (SO₂), carbon monoxide (CO), and carbon dioxide (CO₂), can be produced. rshq.qld.gov.au

Table 2: Major Decomposition Products of this compound

Condition Primary Products Secondary/Trace Products
Acidic/Neutral Hydrolysis Pentan-1-ol, Carbon disulfide (CS₂) -
Alkaline Hydrolysis Pentan-1-ol, Carbonate (CO₃²⁻), Trithiocarbonate (CS₃²⁻) Carbon disulfide (CS₂)
Thermal Decomposition/Combustion Sulfur dioxide (SO₂), Carbon oxides (CO, CO₂) Alcohol vapors

Oxidation-Reduction Chemistry

The dithiocarbonate moiety is readily oxidized. This reactivity is central to many of its industrial applications and also contributes to its degradation in oxidizing environments.

Electrochemical studies on homologous xanthates, such as sodium ethyl xanthate, provide a model for the behavior of this compound. The anodic oxidation of the xanthate anion is a key process. lew.ro It involves a one-electron transfer at the anode to form a short-lived O-pentyl dithiocarbonate radical. lew.ro This radical is unstable and rapidly dimerizes to form the neutral, more stable oxidation product, di-amyl dixanthogen (B1670794). lew.roacs.org

The fundamental electrochemical reaction is: 2 C₅H₁₁OCS₂⁻ → (C₅H₁₁OCS₂)₂ + 2e⁻

This oxidation to dixanthogen occurs at potentials that depend on the electrode material. For ethyl xanthate, oxidation begins at approximately +0.3 V vs. SCE on nickel and +0.8 V vs. SCE on stainless steel at pH 11. lew.ro The formation of dixanthogen on mineral surfaces is a critical step in rendering them hydrophobic for froth flotation processes. acs.orgrsc.org Under more aggressive electrochemical oxidation conditions, complete mineralization can occur, breaking the molecule down into simpler, inorganic species like sulfate (B86663) (SO₄²⁻), carbon dioxide, and water. researchgate.netresearchgate.net

Besides electrochemical methods, this compound can be oxidized by various chemical agents.

Oxidation by Iodine: The reaction with iodine (or triiodide) is rapid and results in the formation of di-amyl dixanthogen. rsc.org The mechanism involves an initial fast reaction to form an intermediate, amylxanthyl iodide (C₅H₁₁OCS₂I), which then reacts with a second xanthate anion to yield the dixanthogen dimer and an iodide ion. nih.govrsc.org

Oxidation by Hydrogen Peroxide: The oxidation by H₂O₂ is more complex and pH-dependent. rsc.orgrsc.org The initial step is an oxygen addition to form an intermediate known as O-pentyl S-oxodithiocarbonate ("perxanthate"). rsc.orgrsc.org This intermediate can then follow one of two pathways: one leading to the formation of O-pentyl thiocarbonate and the other to O-pentyl S-oxoperoxydithiocarbonate. rsc.org Both pathways ultimately lead to the formation of sulfate as the final sulfur-containing product, with no evidence of hydroxyl radical involvement. rsc.org

Advanced Oxidation Processes: In wastewater treatment scenarios, electrochemical oxidation using electrolytes like NaCl or Na₂SO₄ can generate powerful reactive species such as hydroxyl radicals (·OH), sulfate radicals (SO₄·⁻), and active chlorine. researchgate.net These species attack the xanthate molecule, leading to the formation of intermediates like xanthate peroxides and alcohols, before achieving complete mineralization to CO₂, H₂O, and SO₄²⁻. researchgate.net The degradation rate in these systems is observed to increase with longer alkyl chain length. researchgate.net

Coordination Chemistry and Metal Ion Interactions

The dithiocarbonate group in this compound is an excellent ligand for a wide range of metal ions. It is structurally and electronically similar to the well-studied dithiocarbamate (B8719985) ligands. mdpi.comnih.gov The two sulfur atoms act as soft donors, allowing the ligand to bind to metal centers in a bidentate, chelating fashion. nih.gov This ability to form stable metal complexes is fundamental to its role as a collector in mineral flotation. nih.gov

Upon interaction with a solution containing metal ions, this compound will typically precipitate as a neutral metal xanthate complex. These complexes are often colored and have low solubility in water. For example, spectroelectrochemical studies on the interaction of amyl xanthate with copper-containing minerals like chalcopyrite (CuFeS₂) showed the formation of a cuprous amyl xanthate (Cu(I)-xanthate) complex on the mineral surface. acs.org

The general reaction for a divalent metal ion (M²⁺) is: M²⁺ + 2 C₅H₁₁OCS₂⁻ → M(S₂COC₅H₁₁)²

The dithiocarbonate ligand is capable of stabilizing metals in various oxidation states, sometimes those that are unusually high, due to the electronic structure of the ligand. nih.govwikipedia.org The resulting metal complexes can adopt different coordination geometries, such as square planar or tetrahedral, depending on the metal ion involved. mdpi.comrsc.org

Ligand Properties and Chelation Modes

The this compound molecule acts as a potent ligand, readily donating its electron density to form coordination complexes with a variety of metal ions. The primary mode of interaction involves the two sulfur atoms of the dithiocarbonate group, which act as a bidentate chelating agent. This chelation results in the formation of stable, five-membered ring structures with the metal ion. cnlitereagent.comnouryon.com The strength and stability of these metal complexes are fundamental to the compound's function in various applications.

The general structure of a dithiocarbamate, to which this compound belongs, allows it to act as a versatile chelating ligand. The presence of lone pair electrons on the sulfur atoms facilitates the formation of strong coordinate bonds with transition metals. nouryon.com While specific research on the chelation of this compound is limited, the behavior of analogous dithiocarbamates suggests that it can form square planar, tetrahedral, or octahedral complexes depending on the coordination number and oxidation state of the metal ion. nouryon.com

Table 1: General Ligand Properties of Dithiocarbamates

PropertyDescription
Ligand Type Bidentate
Donor Atoms Sulfur, Sulfur
Chelate Ring Size 5-membered
Typical Geometries Square Planar, Tetrahedral, Octahedral

Formation and Spectroscopic Characterization of Metal-Dithiocarbonate Complexes

The formation of metal-dithiocarbonate complexes from this compound in solution is a rapid process. These complexes are often insoluble in water, a property that is exploited in mineral flotation. The characterization of these complexes is typically carried out using a suite of spectroscopic techniques, including Fourier-Transform Infrared (FTIR) Spectroscopy and Nuclear Magnetic Resonance (NMR) Spectroscopy.

FTIR spectroscopy is a powerful tool for probing the bonding within the metal-dithiocarbonate complex. The vibrational frequencies of the C-S and C-N bonds in the dithiocarbamate ligand are particularly sensitive to coordination with a metal ion. For instance, in lead(II) dithiocarbamate complexes, IR and 13C NMR spectral studies have indicated that the S2CN double bond character increases with the length of the alkyl chain bonded to the nitrogen atom. google.com Similar studies on Ni(II) dithiocarbamate complexes have confirmed that the dithiocarbamate ligand acts as a bidentate chelating agent, leading to a square planar geometry around the nickel ion. onetunnel.org

NMR spectroscopy provides detailed information about the structure of the complexes in solution. 1H and 13C NMR spectra can confirm the presence of the pentyl group and provide insights into the electronic environment of the carbon and hydrogen atoms upon complexation. For example, in a sodium dithiocarbamate ligand, the chemical shift of the carbon atom in the S=C-S group is observed at a specific resonance, which can shift upon coordination to a metal.

While specific spectroscopic data for this compound complexes are not widely published, the table below summarizes typical spectroscopic features observed for related dithiocarbamate complexes.

Table 2: General Spectroscopic Features of Metal-Dithiocarbonate Complexes

Spectroscopic TechniqueObserved FeatureInterpretation
FTIR Shift in ν(C-S) and ν(C-N) bandsConfirmation of metal-sulfur bond formation
13C NMR Shift in the resonance of the S=C-S carbonIndication of change in electronic environment upon chelation
1H NMR Signals corresponding to the alkyl chainConfirmation of the ligand structure

Interfacial Chemistry and Adsorption Mechanisms

The utility of this compound as a flotation collector is underpinned by its ability to adsorb onto mineral surfaces, rendering them hydrophobic. This interfacial behavior is a complex interplay of chemical and electrochemical phenomena.

Adsorption on Mineral Surfaces (e.g., Sulfide (B99878) Minerals)

This compound, often referred to commercially as Sodium Amyl Xanthate (SAX), is a powerful collector for sulfide minerals such as those of copper, nickel, and gold associated with pyrite (B73398). The adsorption mechanism is believed to involve the chemical interaction between the dithiocarbonate headgroup and the metal ions on the mineral surface. This chemisorption process leads to the formation of a hydrophobic layer on the mineral, which facilitates its attachment to air bubbles in the flotation cell.

The adsorption is selective, with the collector showing a stronger affinity for certain sulfide minerals over others. This selectivity is crucial for the separation of valuable minerals from gangue. For instance, dithiocarbamates have been shown to be effective in the flotation of copper-nickel sulfide ores. The strength of adsorption and the resulting hydrophobicity are influenced by the length of the alkyl chain; this compound is considered one of the most powerful collectors in the xanthate and dithiocarbonate series.

Influence of Pulp Chemistry on Surface Interactions

The efficiency of this compound as a collector is highly dependent on the chemical environment of the flotation pulp, particularly the pH and the electrochemical potential (Eh).

The pH of the pulp affects both the surface charge of the mineral and the stability of the collector itself. For many sulfide minerals, there is an optimal pH range for flotation where the adsorption of the collector is maximized. For example, studies on galena (lead sulfide) have shown that the adsorption of similar collectors like xanthates is favored at lower pH values (around 5.5 to 7.5). An increase in pH can lead to a decrease in collector adsorption and, consequently, lower mineral recovery.

The pulp potential (Eh) is another critical parameter that governs the redox reactions occurring at the mineral surface. The oxidation of the collector and the mineral surface can significantly impact the adsorption process. For pyrite flotation, it has been observed that an increase in the pulp potential at high pH can lead to depression of the mineral, while at low pH, a lower potential can enhance recovery. This is because the surface oxidation products formed at different potentials can either promote or hinder collector adsorption. Electrochemical studies on pyrite have shown that the presence of a collector like potassium amyl xanthate (a compound closely related to this compound) alters the surface properties of the mineral, and this interaction is further modified by other reagents in the pulp. The quality of the process water, including the presence of dissolved metal ions and suspended solids, can also have a significant impact on the performance of dithiocarbamate collectors.

Advanced Spectroscopic and Analytical Methodologies for Sodium O Pentyl Dithiocarbonate

Vibrational Spectroscopy (FTIR, Raman) for Structural and Interaction Analysis

Vibrational spectroscopy, encompassing Fourier Transform Infrared (FTIR) and Raman techniques, is instrumental in elucidating the structural characteristics of sodium O-pentyl dithiocarbonate and its interactions.

FTIR Spectroscopy is particularly useful for identifying the functional groups within the molecule. The characteristic vibrational bands of the dithiocarbonate group can be observed, providing a fingerprint for the compound. For instance, the C-O-C stretching vibrations and the C=S stretching vibrations give rise to distinct peaks in the infrared spectrum. Studies on related xanthates, such as potassium ethyl xanthate, have shown characteristic peaks that can be used for identification. researchgate.net The analysis of basic lead carbonates, which share some spectral features, also demonstrates the power of FTIR in identifying specific chemical entities within a sample. researchgate.net

Raman Spectroscopy complements FTIR by providing information on non-polar bonds and is particularly effective for studying the adsorption of dithiocarbonates onto surfaces. For example, Raman spectroscopy has been used to identify the formation of xanthate species on mineral surfaces, which is crucial for understanding its role as a collector in flotation processes. researchgate.net In situ Raman studies have successfully detected the formation of a hydrophobic layer of potassium ethyl xanthate on a Pd-Bi-Te electrode surface. researchgate.net

Table 1: Key Vibrational Frequencies for Dithiocarbonate and Related Compounds

Functional GroupVibrational ModeTypical Wavenumber (cm⁻¹)Technique
C-O-CAsymmetric Stretch1200 - 1050FTIR
C=SStretch1050 - 1020FTIR, Raman
C-SStretch800 - 600FTIR, Raman

Note: Specific peak positions can vary depending on the molecular environment and the specific dithiocarbonate compound.

Electronic Spectroscopy (UV-Vis) for Quantitative and Mechanistic Studies

Ultraviolet-Visible (UV-Vis) spectroscopy is a valuable tool for the quantitative determination of this compound in solutions and for studying the kinetics and mechanisms of its reactions. The dithiocarbonate anion exhibits strong absorption in the UV region due to electronic transitions within the C=S chromophore.

The concentration of dithiocarbonates in aqueous solutions can be accurately measured by monitoring the absorbance at a specific wavelength. This method is often employed to assess the purity of the compound and to track its degradation or consumption in various chemical processes. The decomposition of xanthates, which is pH-dependent, can be followed using UV-Vis spectroscopy by observing the decrease in the characteristic absorption band over time. tandfonline.com In acidic or neutral conditions, xanthates decompose into carbon disulfide and the corresponding alcohol. tandfonline.com

Mechanistic studies of dithiocarbonate reactions, such as their oxidation to dixanthogens, also utilize UV-Vis spectroscopy. The change in the absorption spectrum provides insights into the reaction pathway and the formation of intermediates and products.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Molecular Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for the detailed structural elucidation of this compound in solution. Both ¹H and ¹³C NMR provide information about the chemical environment of the hydrogen and carbon atoms, respectively, allowing for the unambiguous confirmation of the molecular structure. nih.gov

In the ¹H NMR spectrum of this compound, one would expect to see signals corresponding to the different protons in the pentyl group. The chemical shift and splitting pattern of these signals provide information about their connectivity. For example, the protons on the carbon adjacent to the oxygen atom will be shifted downfield compared to the other protons in the alkyl chain.

The ¹³C NMR spectrum provides information about all the carbon atoms in the molecule. researchgate.net The carbon of the C=S group will have a characteristic chemical shift in a specific region of the spectrum, which is highly indicative of the dithiocarbonate functionality. The chemical shifts of the carbon atoms in the pentyl group can also be assigned, further confirming the structure. Two-dimensional NMR techniques, such as COSY, HMQC, and HMBC, can be employed for a more detailed and unambiguous assignment of all proton and carbon signals, especially for more complex dithiocarbonate derivatives. mdpi.comnih.gov

Table 2: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound

AtomPredicted ¹H Chemical Shift (ppm)Predicted ¹³C Chemical Shift (ppm)
O-C H₂-~4.5 (triplet)~70
-CH₂-~1.7 (multiplet)~30
-CH₂-~1.4 (multiplet)~25
-CH₂-~1.3 (multiplet)~22
-CH₃~0.9 (triplet)~14
C =S-~215

Note: These are predicted values and may vary depending on the solvent and other experimental conditions. sigmaaldrich.comchemicalbook.com

Mass Spectrometry (MS) for Molecular Identity and Fragmentation Patterns

Mass spectrometry (MS) is a crucial technique for confirming the molecular weight of this compound and for studying its fragmentation patterns, which can aid in its identification. When the compound is introduced into the mass spectrometer, it is ionized, and the resulting molecular ion and its fragments are detected based on their mass-to-charge ratio (m/z).

The molecular ion peak (M+) in the mass spectrum will correspond to the mass of the O-pentyl dithiocarbonate anion. The fragmentation pattern provides structural information as the molecule breaks apart in a predictable manner. Common fragmentation pathways for dithiocarbonates and related compounds include the loss of the alkyl group, the loss of the dithiocarbonate group, and rearrangements. libretexts.orgchemguide.co.uklibretexts.org For instance, cleavage of the C-O bond can lead to the formation of a pentyl cation or a dithiocarbonate radical anion. The analysis of these fragments helps to piece together the original structure of the molecule. youtube.commiamioh.edu

Chromatographic Techniques (HPLC, GC) for Purity, Separation, and Quantification

Chromatographic techniques, such as High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC), are essential for assessing the purity of this compound, separating it from impurities or other components in a mixture, and for its quantification.

HPLC is well-suited for the analysis of non-volatile and thermally labile compounds like dithiocarbonate salts. A common approach involves using a reversed-phase column where the dithiocarbonate is separated from other components based on its polarity. The detector, often a UV-Vis detector set at the absorption maximum of the dithiocarbonate, allows for sensitive and quantitative detection. HPLC coupled with mass spectrometry (HPLC-MS) can provide even more definitive identification of the separated components. nih.gov Recent methods have successfully used HPLC coupled with electrospray ionization mass spectrometry (ESI-MS) for measuring xanthates at very low concentrations in environmental samples. nih.gov

GC is typically used for the analysis of volatile compounds. While this compound itself is not volatile, GC can be used for its indirect analysis. For example, the compound can be derivatized to a more volatile species, or its decomposition products, such as carbon disulfide, can be analyzed by headspace GC. nih.govresearchgate.net This approach has been successfully applied to determine the concentration of butyl xanthate in water samples. researchgate.net

Surface-Sensitive Analytical Techniques (XPS, AFM, TOF-SIMS) for Interfacial Adsorption Investigations

To understand the role of this compound in applications like mineral flotation, it is crucial to study its adsorption behavior at solid-liquid interfaces. Surface-sensitive analytical techniques provide detailed information about the chemical composition and morphology of the adsorbed layers.

X-ray Photoelectron Spectroscopy (XPS) can identify the elemental composition of the surface and the chemical states of the elements present. nih.gov By analyzing the core level spectra of elements like sulfur, carbon, and oxygen, XPS can confirm the presence of the dithiocarbonate on a surface and provide insights into its binding mechanism. Angle-dependent XPS (ADXPS) can further reveal the compositional gradient within the surface region. nih.gov

Atomic Force Microscopy (AFM) is a powerful tool for visualizing the surface morphology at the nanoscale. It can be used to observe the formation of dithiocarbonate layers on a substrate and to study how the surface topography changes upon adsorption.

Time-of-Flight Secondary Ion Mass Spectrometry (TOF-SIMS) provides detailed molecular information about the outermost layer of a surface. nih.govnih.gov It can identify the molecular ions and characteristic fragments of this compound on a surface, confirming its presence and providing information about its orientation and interaction with the substrate. fau.de

Theoretical and Computational Chemistry of Sodium O Pentyl Dithiocarbonate

Quantum Chemical Calculations (e.g., Density Functional Theory)

Electronic Structure and Molecular Orbital Analysis

A DFT study of sodium O-pentyl dithiocarbonate would provide a detailed picture of its electronic structure. This would involve the calculation and analysis of its molecular orbitals, including the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy and distribution of these frontier orbitals are crucial in understanding the molecule's reactivity, with the HOMO indicating its ability to donate electrons and the LUMO its ability to accept electrons. Such an analysis would pinpoint the regions of the molecule most susceptible to nucleophilic or electrophilic attack.

Prediction of Spectroscopic Properties and Reaction Pathways

DFT calculations can be used to predict various spectroscopic properties of this compound, such as its infrared (IR) and Raman vibrational frequencies, as well as its UV-Vis absorption spectra. By calculating the vibrational modes, researchers can assign experimental spectral peaks to specific molecular motions. Furthermore, theoretical predictions of reaction pathways can elucidate the mechanisms of reactions involving this compound, providing valuable information on its synthesis and degradation.

Molecular Dynamics Simulations

Molecular dynamics (MD) simulations offer a means to study the behavior of molecules over time, providing insights into their dynamic properties and interactions with their environment.

Intermolecular Interactions and Solvation Effects

MD simulations could be employed to investigate the intermolecular interactions between this compound molecules and with solvent molecules. This would involve modeling the system at the atomic level and simulating the trajectories of the atoms and molecules over a period of time. Such simulations would reveal how the compound behaves in solution, including the formation of aggregates and its interaction with water or other solvents, which is critical for understanding its behavior in industrial applications like froth flotation.

Adsorption Dynamics on Model Surfaces

In the context of mineral processing, where dithiocarbonates are used as flotation collectors, MD simulations could model the adsorption of this compound onto various mineral surfaces. By simulating the interface between the compound and a model surface (e.g., a sulfide (B99878) mineral), researchers could visualize the adsorption process, determine the preferred orientation of the molecule on the surface, and calculate the binding energy. This would provide a molecular-level understanding of its function as a collector.

Reaction Pathway Modeling and Transition State Analysis

Understanding the chemical reactions of this compound is fundamental to its application and stability.

Modeling reaction pathways and analyzing transition states are key aspects of computational chemistry that could shed light on the reactivity of this compound. By mapping the potential energy surface of a reaction, chemists can identify the minimum energy path from reactants to products. The highest point along this path corresponds to the transition state, the fleeting molecular configuration that determines the reaction rate. Calculating the structure and energy of the transition state allows for the determination of the activation energy, providing a quantitative measure of how fast the reaction will proceed. This type of analysis would be invaluable for optimizing the conditions under which this compound is used and for predicting its decomposition pathways.

While the specific data for this compound is not currently available in the public domain, the theoretical and computational methodologies described here represent a clear roadmap for future research. Such studies would undoubtedly provide a deeper, molecular-level understanding of this important industrial chemical.

Advanced Research Applications and Methodological Contributions

Role as a Chemical Reagent in Organic Synthesis

Sodium O-pentyl dithiocarbonate is a key starting material for the synthesis of O-pentyl xanthate esters. These esters are valuable intermediates in several powerful synthetic methodologies, enabling the construction of complex molecules and polymers.

The primary role of this compound is to act as a nucleophile in reactions with alkyl halides to form xanthate esters. wikipedia.org This straightforward reaction provides access to a class of compounds that are central to modern polymerization techniques and functional group transformations.

Reversible Addition-Fragmentation chain Transfer (RAFT) Polymerization: One of the most significant applications of xanthates derived from this compound is in RAFT polymerization. cmu.edudur.ac.uk This technique is a form of living radical polymerization that allows for the synthesis of polymers with predetermined molecular weights, low polydispersity, and complex architectures like block copolymers. cmu.edumonash.edu The xanthate moiety, specifically the C=S bond, acts as a reversible chain transfer agent, controlling the growth of polymer chains. mdpi.com This method is valued for its compatibility with a wide range of monomers, including less-activated monomers like vinyl acetate (B1210297) and N-vinylpyrrolidone. monash.edu

Key Synthetic Transformations: Beyond polymerization, xanthate esters are employed in several classic and modern organic reactions:

Barton-McCombie Deoxygenation: This reaction provides a method for removing hydroxyl groups from alcohols, a fundamental transformation in natural product synthesis. wikipedia.org

Chugaev Elimination: This is a pyrolysis reaction where xanthate esters eliminate to form alkenes, offering a route to synthesize double bonds under specific conditions. wikipedia.org

Cross-Coupling Reactions: Recent advancements have shown that alkyl xanthate esters can serve as radical pronucleophiles or sulfenylating agents in nickel-catalyzed cross-coupling reactions, enabling the formation of new carbon-carbon and carbon-sulfur bonds. rsc.orgacs.org

Alkylation of Amines: Xanthate esters have been developed as effective alkylating agents for amines under mild, environmentally benign conditions. tandfonline.com

Table 1: Applications of O-Pentyl Xanthate Esters in Organic Synthesis

Synthetic MethodologyRole of Xanthate EsterKey OutcomeReference
RAFT PolymerizationChain Transfer AgentSynthesis of well-defined polymers with controlled architecture. cmu.edumonash.edu
Barton-McCombie DeoxygenationIntermediate for Radical GenerationRemoval of hydroxyl groups from alcohols. wikipedia.org
C-S Cross-CouplingSulfenylating AgentFormation of thioethers and thioesters. rsc.org
N-AlkylationAlkylating AgentFormation of N-alkylated amines and heterocycles. tandfonline.com

Applications in Materials Science for Surface Modification and Nanomaterial Synthesis

The ability of the dithiocarbonate group to chelate with metals and adsorb onto surfaces makes it a valuable ligand for modifying the properties of materials at the nanoscale. This compound serves as a source for these functional ligands.

The functionalization of nanoparticles is crucial to ensure their stability, add new functionalities, and improve their compatibility with surrounding media. nih.govmdpi.com Dithiocarbonates can be introduced onto nanoparticle surfaces through ligand exchange processes, where existing, weaker ligands are replaced by the more strongly binding xanthate. researchgate.net

Functionalization of Magnetic and Noble Metal Nanoparticles: Research has demonstrated the surface modification of various nanoparticles using xanthates.

Magnetite (Fe₃O₄) Nanoparticles: Alkyl-xanthates have been used to functionalize the surface of magnetite nanoparticles. This modification increases the lipophilic character of the nanoparticles, which can enhance their penetration into bacterial membranes for antimicrobial applications. digitellinc.com

Gold (Au) Nanoparticles: Xanthates can convert amine-stabilized gold nanoparticles into more robust thiolate-protected nanoparticles. This allows for the decoration of the nanoparticle surface with a diverse range of functional groups. researchgate.net

Furthermore, the polymers created via RAFT polymerization using xanthate chain transfer agents can be used to coat nanoparticles. This approach, for example, has been employed in the surface modification of tantalum oxide nanoparticles for bioanalytical applications, demonstrating the indirect but critical role of the parent xanthate compound. scholaris.ca

Table 2: Nanomaterial Surface Modification Using Xanthates

NanomaterialModification PurposeResulting PropertyReference
Magnetite (Fe₃O₄)Increase lipophilicityEnhanced potential for membrane penetration. digitellinc.com
Gold (Au)Ligand exchange for robust protectionStable, functionalized nanoparticles. researchgate.net
Tantalum Oxide (TaO₂)Polymer coating for biocompatibilityStable mass tags for bio-assays. scholaris.ca

Development of Novel Chemical Sensors Based on Dithiocarbonate Interactions

The strong interaction between dithiocarbonates and various ions, particularly heavy metals, forms the basis for their use in the development of novel chemical sensors. scispace.com These sensors often rely on electrochemical or optical detection mechanisms. mdpi.comnih.gov

The dithiocarbonate group acts as a recognition element, selectively binding to the target analyte. This binding event triggers a measurable signal.

Electrochemical Sensors: Dithiocarbonate-based molecules can be immobilized on electrode surfaces. mdpi.com The chelation of heavy metal ions alters the electrochemical properties of the electrode, such as current or potential, allowing for quantitative detection. nih.govnih.gov

Optical Sensors: The interaction of a dithiocarbonate derivative with a target ion can lead to a change in its optical properties, such as fluorescence. For instance, a glycosyl dithiocarbamate (B8719985) probe was developed as a 'turn-on' fluorescent sensor that shows a significant and selective fluorescence enhancement upon interacting with fluoride (B91410) ions in an aqueous medium. thieme-connect.com

Enzyme Inhibition Biosensors: Dithiocarbamates are known inhibitors of certain enzymes, such as aldehyde dehydrogenase. bohrium.comresearchgate.net This property has been exploited to create biosensors where the presence of a dithiocarbamate fungicide inhibits the enzyme's activity, leading to a measurable decrease in the enzymatic reaction product. bohrium.comresearchgate.net While this application typically detects dithiocarbamates themselves, the underlying principle of specific molecular interaction is a cornerstone of sensor development.

Table 3: Principles of Dithiocarbonate-Based Chemical Sensors

Sensor TypeDetection PrincipleTarget Analyte ExampleReference
ElectrochemicalChelation alters electrical signalHeavy metal ions (e.g., Pb²⁺, Cd²⁺) nih.govmdpi.com
Fluorescent OpticalBinding event causes fluorescence changeAnions (e.g., F⁻) thieme-connect.com
Enzymatic BiosensorInhibition of enzyme activityDithiocarbamate compounds bohrium.comresearchgate.net

Methodological Advancements in Separation Science and Environmental Remediation

The most prominent and large-scale application of this compound is in separation science, specifically as a collector in the froth flotation of sulfide (B99878) ores. cnlitereagent.com911metallurgist.com This process is a cornerstone of the mining industry for concentrating valuable minerals. It also finds use in environmental remediation for the removal of heavy metals from wastewater. nih.govencyclopedia.pub

Froth Flotation: In froth flotation, crushed ore is mixed with water and the collector chemical. This compound selectively adsorbs onto the surface of sulfide minerals (like those of copper, lead, and zinc), rendering them hydrophobic (water-repellent). cnlitereagent.com911metallurgist.com When air is bubbled through the slurry, the hydrophobic mineral particles attach to the bubbles and rise to the surface, forming a froth that can be skimmed off, thus separating the valuable mineral from the gangue (waste rock). 911metallurgist.com The length of the alkyl chain (pentyl) influences the collector's strength and selectivity; longer chains provide stronger, though less selective, collecting power. cnlitereagent.com Potassium amyl xanthate, a closely related compound, is also widely used for this purpose. wikipedia.orgwegochem.com

Environmental Remediation: The same chelating ability that makes dithiocarbamates effective in flotation allows them to be used for environmental cleanup.

Heavy Metal Removal: Dithiocarbamates can act as precipitating agents to remove toxic heavy metal ions from industrial wastewater. nih.govresearchgate.net They form stable, insoluble metal-dithiocarbamate complexes that can be separated from the water by filtration or sedimentation, thus decontaminating the effluent. nih.govencyclopedia.pub This method is effective for a range of metals and represents a crucial application for protecting aquatic environments.

Table 4: Applications in Separation and Remediation

Application AreaMethodologyMechanismReference
Separation ScienceFroth FlotationSelective adsorption on sulfide minerals renders them hydrophobic for separation. cnlitereagent.com911metallurgist.com
Environmental RemediationWastewater TreatmentChelation and precipitation of heavy metal ions to form insoluble complexes. nih.govencyclopedia.pub

Environmental Chemistry and Biogeochemical Transformations

Hydrolysis and Photodegradation Pathways in Aqueous Systems

The stability of sodium O-pentyl dithiocarbonate in aqueous environments is significantly influenced by pH. nih.gov In acidic conditions, xanthates like this compound are unstable and readily undergo hydrolysis. mdpi.com This process involves the formation of the unstable xanthic acid (ROCS₂H), which then rapidly and irreversibly decomposes into carbon disulfide (CS₂) and the corresponding alcohol, in this case, pentanol. scirp.orgresearchgate.net The generation of carbon disulfide is favored as the pH of the solution decreases from 10 to 6. nih.gov

In neutral or mildly alkaline solutions (pH 7-8), the degradation of xanthates is slower, with the half-life of sodium ethyl xanthate at pH 7 and 25°C being approximately 260 hours. nih.govwaterquality.gov.au This stability decreases at both lower and higher pH values. researchgate.net For instance, in alkaline solutions, xanthates can be oxidized to dixanthogen (B1670794), which can further decompose. mdpi.com

Photodegradation also plays a role in the transformation of dithiocarbonates in aqueous systems. Under ultraviolet (UV) irradiation, particularly in the presence of an oxidizing agent like ozone (O₃), the degradation of alkyl xanthates is significantly accelerated. mdpi.com The C-O bond in the xanthate molecule can be attacked by hydroxyl radicals (•OH), and the C=S bond in the –CSS⁻ functional group can be broken through nucleophilic reactions, leading to the formation of by-products such as n-butanol and CS₂. mdpi.com These initial by-products can be further oxidized to carbon dioxide, water, and sulfate (B86663) ions. mdpi.com Studies on other alkyl xanthates have shown that combined processes like O₃/UV can achieve almost complete decomposition within minutes. mdpi.com

The following table summarizes the key factors influencing the hydrolysis and photodegradation of this compound in aqueous systems.

FactorInfluence on DegradationPrimary Transformation Products
pH Degradation is rapid in acidic conditions (pH < 7), slower in neutral to mildly alkaline conditions (pH 7-8), and accelerates again in more alkaline conditions (pH > 10). nih.govresearchgate.netPentanol, Carbon Disulfide (CS₂) scirp.org
Temperature Higher temperatures generally increase the rate of decomposition. researchgate.netNot specified in detail, but likely accelerates the formation of primary products.
UV Radiation Accelerates degradation, especially in the presence of oxidizing agents like ozone. mdpi.comPentanol, Carbon Disulfide, and further oxidation products like CO₂, H₂O, and SO₄²⁻. mdpi.com
Oxidizing Agents Agents like ozone and manganese dioxide (MnO₂) significantly enhance degradation rates. mdpi.comiwaponline.comPentanol, Carbon Disulfide, Carbonyl Sulfide (B99878), Carbonates, Hydrogen Sulfide. scirp.orgnih.gov

Biodegradation Mechanisms and Microbial Transformations

Biodegradation is a primary mechanism for the transformation of this compound in the environment, with several bacterial species capable of utilizing xanthates as a source of nutrients. scirp.org The aerobic biodegradation of n-amyl xanthate as the sole substrate has been shown to follow zero-order enzyme reaction kinetics. researchgate.net The biodegradation of various alkyl xanthates, including the n-amyl variant, has been studied, indicating that the rate of degradation is influenced by the molecular structure of the xanthate. researchgate.netresearchgate.net The biodegradation extent of n-amyl xanthate can reach up to 73.74% in 8 days. researchgate.net

Several bacterial genera have been identified as effective in degrading xanthates, including Bacillus, Pseudomonas, Hypomicrobium, and Sporosarcina. scirp.org Specifically, Bacillus polymyxa and Pseudomonas putida have demonstrated the ability to degrade sodium isopropyl xanthate and can be adapted to tolerate higher concentrations of the compound. scirp.orgonemine.org These bacteria can utilize xanthate as a growth substrate, and the acidic metabolic products they generate can further promote xanthate decomposition. onemine.org

The biodegradation pathway of xanthates is believed to involve the formation of carbon disulfide (CS₂) and monothiocarbonate as the main products, with the potential formation of dixanthogen as well. researchgate.netresearchgate.net The enzymatic degradation of carbamates, a related class of compounds, often involves hydrolysis catalyzed by carboxyl ester hydrolases. nih.gov It is plausible that similar enzymatic processes are involved in the initial breakdown of the dithiocarbonate structure.

The following table presents research findings on the biodegradation of n-amyl xanthate and related compounds.

Microorganism/StudyKey FindingsBiodegradation Products
Aerobic biodegradation studyn-amyl xanthate biodegradation follows zero-order kinetics. researchgate.netCarbon Disulfide (CS₂), Monothiocarbonate, Dixanthogen researchgate.netresearchgate.net
Bacillus polymyxaCapable of using xanthates as a sole carbon source. scirp.orgNot explicitly detailed for n-amyl xanthate.
Pseudomonas putidaCan degrade xanthates; can be adapted to higher concentrations. scirp.orgonemine.orgwesternsydney.edu.auNot explicitly detailed for n-amyl xanthate.
Artificial microbial community (Hypomicrobium and Sporosarcina)Achieved 100% removal of butyl xanthate. mdpi.comNot explicitly detailed for n-amyl xanthate.

Environmental Fate Modeling of Dithiocarbonate Species

Environmental fate models are quantitative tools used to predict the transport and transformation of chemicals in the environment. resolutionmineeis.us These models integrate information on a chemical's properties, degradation behavior, and emission sources to estimate its distribution and concentration in various environmental compartments like air, water, and soil. uct.ac.za For dithiocarbonates like this compound, such models would aim to predict their persistence and potential exposure levels in the environment.

While specific, validated environmental fate models solely for dithiocarbonate species are not widely documented in the reviewed literature, the principles of existing models can be applied. A mass balance model would be constructed by defining the relevant environmental compartments and quantifying the inputs (emissions) and outputs (transport and transformation processes). resolutionmineeis.us Key parameters for modeling the fate of this compound would include its water solubility, vapor pressure, octanol-water partition coefficient (Kow), and importantly, its degradation rate constants for hydrolysis, photodegradation, and biodegradation under various environmental conditions. uct.ac.za

Given the known instability of xanthates in acidic conditions and their susceptibility to biodegradation, a crucial aspect of any fate model would be to accurately represent the influence of pH and microbial activity in different environmental scenarios. scirp.orgnih.gov The models would predict that in acidic environments, such as some mine tailings, this compound would have a short half-life, with rapid transformation to carbon disulfide and pentanol. scirp.orgresolutionmineeis.us In neutral or alkaline waters with low microbial activity, its persistence would be longer. scirp.orgnih.gov The volatilization of the degradation product carbon disulfide would also be a critical process to include in a comprehensive fate model. resolutionmineeis.us

Identification of Environmental Transformation Products and Byproducts

The degradation of this compound through hydrolysis, photodegradation, and biodegradation leads to the formation of several transformation products and byproducts. scirp.org The most consistently reported degradation product is carbon disulfide (CS₂), a volatile and toxic compound. nih.govnih.gov The corresponding alcohol, pentanol, is also a primary product of hydrolysis. scirp.org

Under different conditions, a variety of other byproducts can be formed. In aqueous solutions, especially under oxidative conditions, carbonyl sulfide (COS), carbonate (CO₃²⁻), and hydrogen sulfide (HS⁻) have been identified as decomposition products. scirp.orgnih.gov The oxidation of xanthate can also lead to the formation of dixanthogen. mdpi.com In the presence of certain metals, xanthates can form metal-xanthate complexes, which can alter their environmental mobility and toxicity. nih.gov

Advanced oxidation processes, such as those involving ozone and UV light, can lead to the complete mineralization of the xanthate molecule, ultimately forming carbon dioxide (CO₂), water (H₂O), and sulfate (SO₄²⁻). mdpi.com The biodegradation of xanthates has been shown to produce carbon disulfide and monothiocarbonate. researchgate.netresearchgate.net

The following table provides a summary of the identified environmental transformation products and byproducts of this compound and related xanthates.

Degradation PathwayIdentified Transformation Products and Byproducts
Hydrolysis Pentanol, Carbon Disulfide (CS₂), Dixanthogen, Carbonate (CO₃²⁻), Hydrogen Sulfide (HS⁻) scirp.orgnih.govmdpi.com
Photodegradation Pentanol, Carbon Disulfide (CS₂), Carbonyl Sulfide (COS), Perxanthate, and complete mineralization products (CO₂, H₂O, SO₄²⁻) with advanced oxidation. mdpi.comresearchgate.net
Biodegradation Carbon Disulfide (CS₂), Monothiocarbonate, Dixanthogen researchgate.netresearchgate.net
Oxidative Degradation (e.g., with MnO₂) Pentanol, Carbon Disulfide (CS₂) and other unspecified oxidation products. iwaponline.com

Q & A

Q. What are the established methods for synthesizing Sodium O-pentyl dithiocarbonate, and how can its purity be verified experimentally?

this compound is typically synthesized via the reaction of carbon disulfide with potassium hydroxide and pentanol under controlled conditions. A detailed protocol involves dissolving potassium hydroxide in pentanol, followed by slow addition of carbon disulfide at 0–5°C to prevent exothermic side reactions. After stirring for 24 hours, the product is precipitated and purified via recrystallization. Purity verification employs nuclear magnetic resonance (NMR) spectroscopy for structural confirmation (e.g., 1^1H and 13^13C peaks for the pentyl chain and dithiocarbonate group) and Fourier-transform infrared spectroscopy (FTIR) to identify characteristic S–C=S stretching vibrations (~1050–1200 cm1^{-1}) .

Q. How does this compound behave in aqueous solutions, and what factors influence its stability?

The compound exhibits pH-dependent stability due to hydrolysis of the dithiocarbonate group. Under acidic conditions (pH < 4), it decomposes into carbon disulfide, pentanol, and hydrogen sulfide. Stability studies using UV-Vis spectroscopy show that degradation rates increase with temperature (e.g., half-life reduced by 50% at 40°C vs. 25°C). Buffered solutions (pH 7–9) and inert atmospheres (N2_2) are recommended for long-term storage .

Q. What are the primary applications of this compound in academic research?

It is widely used as a ligand in coordination chemistry to stabilize transition metal complexes (e.g., Cu, Ni) for catalytic studies. Additionally, its role as a flotation agent in mineral processing is explored mechanistically, focusing on its adsorption behavior on sulfide mineral surfaces via electrochemical impedance spectroscopy .

Q. What safety protocols are critical when handling this compound in laboratory settings?

The compound is classified as a flammable solid (Category 1) under EU REACH regulations due to its pyrophoric tendencies. Handling requires inert atmospheres (e.g., glove boxes), avoidance of water contact, and personal protective equipment (PPE) such as flame-resistant lab coats. Waste disposal must follow protocols for sulfur-containing hazardous materials .

Q. How can researchers distinguish this compound from its structural analogs using spectroscopic techniques?

Differentiation from analogs (e.g., O-isobutyl or O-ethyl derivatives) relies on NMR chemical shifts. For example, the pentyl chain’s terminal methyl group in 1^1H NMR appears as a triplet at δ 0.88–0.92 ppm, while the O–CH2_2 signal is a multiplet at δ 4.2–4.4 ppm. Mass spectrometry (MS) further confirms molecular weight (e.g., [M–Na]+^+ peak at m/z 193) .

Advanced Research Questions

Q. What mechanistic insights explain the [3,3]-sigmatropic rearrangements observed in this compound derivatives?

Density functional theory (DFT) calculations (B3LYP/6-31G(d)) reveal that allylic derivatives undergo [3,3]-sigmatropic shifts via a six-membered cyclic transition state. The activation energy for rearrangement of sodium O-(3-phenylallyl) dithiocarbonate to its S-isomer is ~25 kcal/mol, with thermodynamic stabilization favoring the S-allyl product due to hyperconjugation effects .

Q. How can computational modeling optimize the design of this compound-based catalysts?

Molecular dynamics (MD) simulations and quantum mechanical (QM) calculations predict ligand-metal binding affinities. For example, the dithiocarbonate group’s sulfur atoms coordinate with Cu(I) in a bidentate mode, as evidenced by bond lengths of ~2.3 Å in optimized geometries. Such models guide catalyst design for cross-coupling reactions .

Q. What experimental strategies resolve contradictions in reported stability data for this compound under oxidative conditions?

Discrepancies in degradation rates (e.g., varying half-lives in air vs. O2_2-saturated solutions) are addressed using controlled oxygen exposure experiments coupled with high-performance liquid chromatography (HPLC). Triangulating data from electrochemical oxidation studies (cyclic voltammetry) and electron paramagnetic resonance (EPR) spectroscopy identifies radical intermediates as key degradation drivers .

Q. How does the chain length of the alkyl group in sodium O-alkyl dithiocarbonates affect their reactivity in nucleophilic substitution reactions?

Comparative kinetic studies (e.g., SN_\text{N}2 reactions with methyl iodide) show that longer alkyl chains (e.g., pentyl vs. ethyl) reduce reactivity due to steric hindrance. Hammett plots correlate substituent effects, with polarizable substituents (e.g., –OCH3_3) enhancing reaction rates by stabilizing transition states .

Q. What methodologies assess the environmental impact of this compound in aquatic systems?

Ecotoxicity studies use Daphnia magna bioassays to determine LC50_{50} values (e.g., 2.5 mg/L at 48 hours), while biodegradability is evaluated via OECD 301F respirometry. Advanced oxidation processes (AOPs), such as UV/H2_2O2_2, are optimized to mineralize the compound, monitored by total organic carbon (TOC) analysis .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.